2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-3-O-(methylsulfonyl)-beta-D-threo-pentofuranosyl)-5-methyl-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-3-O-(methylsulfonyl)-beta-D-threo-pentofuranosyl)-5-methyl- is a synthetic nucleoside analog This compound is structurally related to thymidine, a naturally occurring nucleoside
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-3-O-(methylsulfonyl)-beta-D-threo-pentofuranosyl)-5-methyl- typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of a suitable sugar derivative, followed by the introduction of the methylsulfonyl group. The pyrimidine base is then coupled to the sugar moiety under acidic or basic conditions. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-3-O-(methylsulfonyl)-beta-D-threo-pentofuranosyl)-5-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-3-O-(methylsulfonyl)-beta-D-threo-pentofuranosyl)-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: It is used in the production of pharmaceuticals and as a research tool in various chemical processes
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-3-O-(methylsulfonyl)-beta-D-threo-pentofuranosyl)-5-methyl- involves its incorporation into nucleic acids. This incorporation can disrupt normal nucleic acid synthesis and function, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
Similar Compounds
Thymidine: A naturally occurring nucleoside with a similar structure but lacking the methylsulfonyl group.
5-Fluorouracil: An anticancer agent that also targets nucleic acid synthesis but has a different mechanism of action.
Zidovudine: An antiviral drug used to treat HIV, structurally similar but with different substituents.
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-3-O-(methylsulfonyl)-beta-D-threo-pentofuranosyl)-5-methyl- lies in its specific modifications, which confer unique chemical and biological properties. The presence of the methylsulfonyl group enhances its reactivity and potential as a therapeutic agent .
Properties
CAS No. |
94919-65-0 |
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Molecular Formula |
C11H16N2O7S |
Molecular Weight |
320.32 g/mol |
IUPAC Name |
[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C11H16N2O7S/c1-6-4-13(11(16)12-10(6)15)9-3-7(8(5-14)19-9)20-21(2,17)18/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8-,9-/m1/s1 |
InChI Key |
FUTVTSDLQPMPRT-IWSPIJDZSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)OS(=O)(=O)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OS(=O)(=O)C |
Origin of Product |
United States |
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